molecular formula C9H14N2 B12836636 (S)-2-(1H-Pyrrol-3-yl)piperidine

(S)-2-(1H-Pyrrol-3-yl)piperidine

Cat. No.: B12836636
M. Wt: 150.22 g/mol
InChI Key: MIQFTOZWGJRFMS-VIFPVBQESA-N
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Description

(S)-2-(1H-Pyrrol-3-yl)piperidine is a chiral organic compound featuring a piperidine ring substituted with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1H-Pyrrol-3-yl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and piperidine.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Coupling Reaction: The pyrrole ring is coupled to the piperidine ring using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.

    Purification: The product is purified using chromatographic techniques to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Automated Purification: Implementing automated chromatographic systems for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1H-Pyrrol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrole or piperidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(S)-2-(1H-Pyrrol-3-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1H-Pyrrol-3-yl)piperidine depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It may modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1H-Pyrrol-3-yl)piperidine: The enantiomer of the compound, with different stereochemistry.

    2-(1H-Pyrrol-3-yl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.

    2-(1H-Pyrrol-3-yl)morpholine: A compound with a morpholine ring instead of a piperidine ring.

Uniqueness

(S)-2-(1H-Pyrrol-3-yl)piperidine is unique due to its specific chiral configuration and the presence of both pyrrole and piperidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2S)-2-(1H-pyrrol-3-yl)piperidine

InChI

InChI=1S/C9H14N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h4,6-7,9-11H,1-3,5H2/t9-/m0/s1

InChI Key

MIQFTOZWGJRFMS-VIFPVBQESA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CNC=C2

Canonical SMILES

C1CCNC(C1)C2=CNC=C2

Origin of Product

United States

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